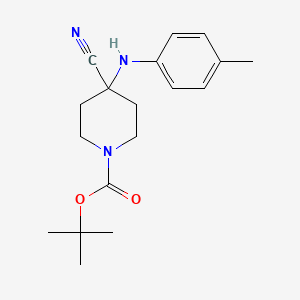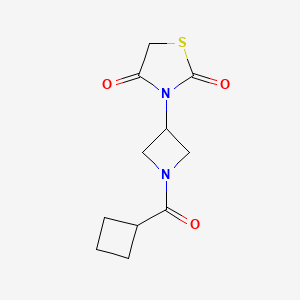
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives undergo various chemical reactions. For instance, they have been evaluated for their antioxidant, anticancer, and antimicrobial potential .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives can be determined using various techniques. For instance, their chemical structures are established using physiochemical parameters and spectral techniques .Scientific Research Applications
Antihyperglycemic Activity
Thiazolidine-2,4-dione derivatives are known to possess antihyperglycemic activity . They can be used in the treatment of diabetes by reducing high blood sugar levels.
Antitumor Activity
These compounds have been found to exhibit antitumor properties . They can potentially be used in cancer treatment, specifically in inhibiting the growth of tumor cells.
Anti-inflammatory Activity
Thiazolidine-2,4-dione derivatives also have anti-inflammatory properties . They can be used to reduce inflammation in various medical conditions.
Antimicrobial Activity
These compounds have been found to have antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections.
Anti-arthritic Activity
Thiazolidine-2,4-dione derivatives have been found to possess anti-arthritic properties . They can potentially be used in the treatment of arthritis.
Lipoxygenase Inhibition
Thiazolidine-2,4-dione derivatives have been found to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids . This property can be used in the treatment of diseases related to lipid metabolism.
Antioxidant Activity
These compounds have been found to have antioxidant properties . They can be used to neutralize harmful free radicals in the body, which can help prevent various diseases.
Neuroprotective Activity
Thiazolidine-2,4-dione derivatives have been found to possess neuroprotective properties . They can potentially be used in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
Thiazolidine derivatives, a class of compounds to which this molecule belongs, are known to exhibit diverse therapeutic and pharmaceutical activities .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to a range of effects including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Biochemical Pathways
Thiazolidine derivatives, however, are known to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on thiazolidin-2,4-dione derivatives suggests that these compounds have drug-like properties and their selectivity, purity, product yield, and pharmacokinetic activity can be improved through various synthetic approaches .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of thiazolidine derivatives has been shown to benefit from a safe and greener reaction pathway, low toxicity, high yield of product, and easy isolation method .
properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-4-12(5-8)10(15)7-2-1-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJCYVHGLEYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

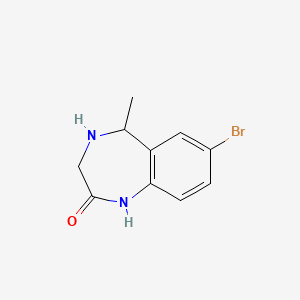


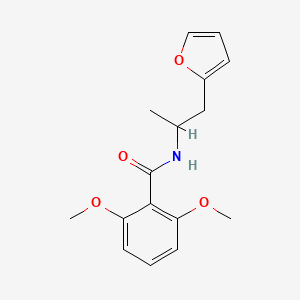
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
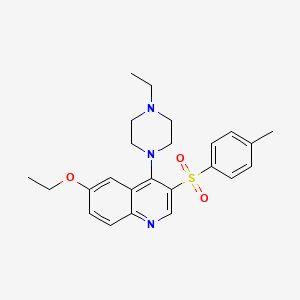
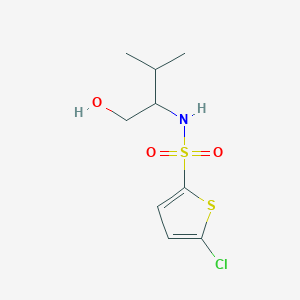
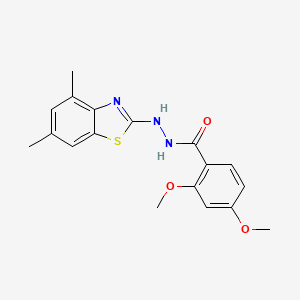
![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)
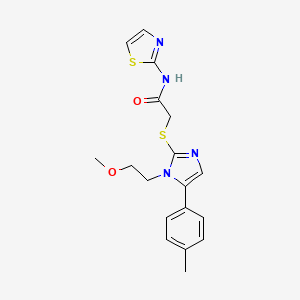
![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)
